molecular formula C6H5BrIN B1520139 6-Bromo-3-iodo-2-methylpyridine CAS No. 1065483-59-1

6-Bromo-3-iodo-2-methylpyridine

Cat. No.: B1520139
CAS No.: 1065483-59-1
M. Wt: 297.92 g/mol
InChI Key: OAMMRCVVCVNSEN-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5BrIN. This compound is characterized by the presence of bromine and iodine atoms at the 6th and 3rd positions, respectively, and a methyl group at the 2nd position of the pyridine ring. It is a beige solid with a molecular weight of 297.92 g/mol.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. For instance, starting with 2-methylpyridine, selective halogenation can introduce bromine and iodine atoms at the desired positions.

  • Transition Metal-Catalyzed Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed to introduce halogen atoms onto the pyridine ring using appropriate halogenated reagents and palladium catalysts.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to remove halogen atoms, resulting in the formation of simpler pyridine derivatives.

  • Substitution Reactions: Substitution reactions are common, where halogen atoms can be replaced by other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or their derivatives.

  • Reduction Products: Simpler pyridine derivatives or even pyridine itself.

  • Substitution Products: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

6-Bromo-3-iodo-2-methylpyridine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-3-iodo-2-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

  • 3-Bromo-6-iodo-2-methylpyridine: Similar structure but with different positions of halogen atoms.

  • 2-Bromo-6-methylpyridine: Contains only one halogen atom (bromine) and lacks iodine.

Uniqueness: 6-Bromo-3-iodo-2-methylpyridine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and applications compared to compounds with only one type of halogen atom.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6-bromo-3-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMMRCVVCVNSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670572
Record name 6-Bromo-3-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065483-59-1
Record name 6-Bromo-3-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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